molecular formula C8H12N2O B1357295 3-[1-(Hydroxyamino)ethyl]aniline CAS No. 904813-32-7

3-[1-(Hydroxyamino)ethyl]aniline

Cat. No.: B1357295
CAS No.: 904813-32-7
M. Wt: 152.19 g/mol
InChI Key: KKVBWBQMJACEOX-UHFFFAOYSA-N
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Description

“3-[1-(Hydroxyamino)ethyl]aniline” is a derivative of aniline . It is a compound that contains a hydroxyamino (NH2OH) group and an ethyl group attached to an aniline .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an aniline group with a hydroxyaminoethyl group attached to it . The molecular formula is C8H11NO . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .

Scientific Research Applications

Antioxidative Activity in Metal Complexes

The antioxidative activity of metal complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline, a compound structurally related to 3-[1-(Hydroxyamino)ethyl]aniline, has been investigated. These complexes, including copper(II), manganese(II), and nickel(II), exhibit potent hydroxyl radical scavenging activity, surpassing standard antioxidants like vitamin C and mannitol in some cases. These findings suggest potential applications in oxidative stress-related research and therapies (Wu et al., 2015).

Synthesis of Alanosine

Research involving DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid, a compound analogous to this compound, has led to the synthesis of alanosine. This process starts from ethyl 2,3-dibromopropionate and involves several steps, including enzymatic resolution and acid hydrolysis. Alanosine's synthesis is significant for studying its biological and pharmacological properties (Isowa et al., 1973).

N-Arylated Amines Synthesis

Research on the synthesis of N-arylated amines, specifically 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, using a catalytic system involving rhodium precursors, phosphorus ligands, and hydroaminomethylation of aniline, highlights the versatility of aniline derivatives in chemical synthesis. This method achieves high yields and conversion rates, showcasing the potential of such processes in industrial applications (Zheng & Wang, 2019).

Anticonvulsant Activity in Isoxazole Derivatives

Investigations into the anticonvulsant activity of substituted aniline enaminones, related to this compound, show significant activity against maximal electroshock (MES) in animal models. This research highlights the potential therapeutic applications of these compounds in treating seizure disorders (Eddington et al., 2002).

Enaminones Synthesis and Structure

Studies on the synthesis of enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate and amines, including aniline, reveal important information about their molecular structure and potential applications. The X-ray diffraction patterns of these compounds show significant intramolecular hydrogen bonding, influencing their chemical behavior and potential utility (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Hydrogen Peroxide Determination

Research on N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives, related to this compound, has led to the development of new methods for the photometric determination of hydrogen peroxide. These compounds, as water-soluble hydrogen donors, offer enhanced sensitivity and convenience in biochemical assays (Tamaoku et al., 1982).

Corrosion Inhibition

A study on the corrosion inhibition properties of (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates its efficiency in preventing corrosion of mild steel in acidic environments. This research is relevant for industrial applications where corrosion resistance is critical (Daoud et al., 2014).

Properties

IUPAC Name

N-[1-(3-aminophenyl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVBWBQMJACEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587651
Record name 3-[1-(Hydroxyamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-32-7
Record name 3-[1-(Hydroxyamino)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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